来那度胺杂质 13
描述
Lenalidomide impurity 13 is a compound with the molecular formula C13H13N3O6 . It is related to Lenalidomide, a thalidomide derivative used for the treatment of blood cancer (multiple myeloma) and other conditions .
Synthesis Analysis
The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide, has been investigated . The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .科学研究应用
临床药代动力学和药效学
来那度胺在空腹条件下快速高度吸收,食物会影响其吸收。它会经历手性反转、羟基化和非酶促水解,大部分以原形药物的形式从尿液中排出。其药代动力学在不同患者群体中是一致的,表明其在不同血液系统恶性肿瘤中的行为是可预测的。肾功能是影响血浆暴露的关键因素,这突出了在肾功能受损患者中调整剂量的必要性 (Chen、Zhou 和 Palmisano,2016).
骨髓增生异常综合征中的治疗潜力
来那度胺在骨髓增生异常综合征 (MDS) 中表现出显著的疗效,特别是在具有缺失 5q 染色体异常的患者中。它导致红细胞生成和细胞遗传学反应,其作用机制包括抑制无效的 del(5q) 克隆和促进非 del(5q) MDS 祖细胞中的有效红细胞生成 (List、Baker、Green 和 Bellamy,2006).
多发性骨髓瘤和骨髓增生异常综合征中的作用机制和安全性
来那度胺的作用机制很复杂,涉及免疫调节作用、直接抗癌活性以及对肿瘤微环境的影响。它在多发性骨髓瘤 (MM) 和低/中度-1 风险 MDS 的治疗中有效且耐受性良好。不良事件,包括中性粒细胞减少和血小板减少,在治疗早期发生,并且是可控的,支持其在 MM 和 MDS 中的长期管理 (Palumbo、Freeman、Weiss 和 Fenaux,2012).
在 MDS 以外的血液系统恶性肿瘤中的疗效
来那度胺的应用已扩展到 MDS 以外,在其他血液系统恶性肿瘤中显示出前景,如慢性淋巴细胞白血病 (CLL)、滤泡性淋巴瘤和套细胞淋巴瘤。其独特的动作机制,涉及免疫调节和直接的肿瘤细胞毒性,使其成为治疗这些疾病的多功能药物。它与其他治疗剂(如利妥昔单抗)联合使用的疗效进一步凸显了其在更广泛的治疗背景下的潜力 (Ferrajoli 等人,2007).
作用机制
Target of Action
Lenalidomide, the parent compound of Lenalidomide impurity 13, primarily targets a protein called cereblon . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation . The interaction between lenalidomide and cereblon has been associated with the antitumor and immunomodulatory properties of lenalidomide .
Mode of Action
Lenalidomide binds to cereblon, modulating its downstream effects . This binding changes the targets of the ligase complex , leading to increased ubiquitination and subsequent degradation of specific proteins . The proteins affected include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) .
Biochemical Pathways
The binding of lenalidomide to cereblon leads to the degradation of IKZF1 and IKZF3 . These transcription factors are crucial for the survival and function of multiple myeloma cells . Their degradation disrupts the cellular processes in these cancer cells, leading to cell death .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and the maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The result of lenalidomide’s action is the disruption of cellular processes in cancer cells, leading to cell death . This is primarily achieved through the degradation of the transcription factors IKZF1 and IKZF3, which are crucial for the survival and function of multiple myeloma cells .
Action Environment
The action of lenalidomide can be influenced by various environmental factors. For instance, food intake can affect the absorption of the drug, reducing its bioavailability . Additionally, renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .
属性
IUPAC Name |
5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSMBGQHOFVJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenalidomide impurity 13 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。